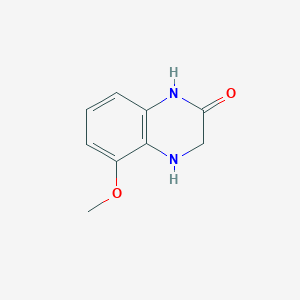
5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core structure with a methoxy group at the 5-position and a dihydroquinoxalinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxyquinoxaline derivative using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Reduction to Dihydroquinoxalinone: The final step involves the reduction of the quinoxaline core to the dihydroquinoxalinone moiety using a reducing agent such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one can undergo oxidation reactions to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles (amines, thiols), basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways and its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound of the quinoxaline family, lacking the methoxy and dihydroquinoxalinone moieties.
5-Hydroxy-3,4-dihydroquinoxalin-2(1H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
5-Methoxyquinoxaline: Lacks the dihydroquinoxalinone moiety but contains the methoxy group.
Comparison:
- Compared to quinoxaline, the methoxy group enhances the compound’s reactivity and potential biological activity.
- The dihydroquinoxalinone moiety provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and industrial applications.
5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one: is unique due to the presence of both the methoxy group and the dihydroquinoxalinone moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
5-methoxy-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)10-5-8(12)11-6/h2-4,10H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
PUBCZDQEKCSASS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1NCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



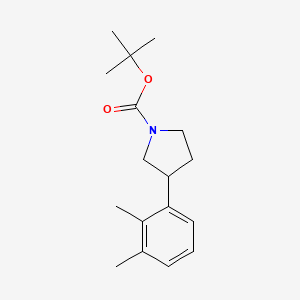
![Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13678176.png)
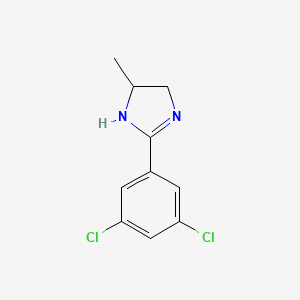

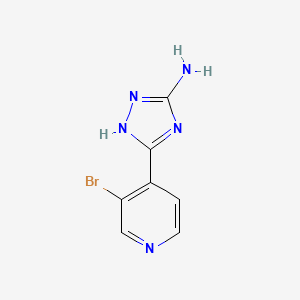

![4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)
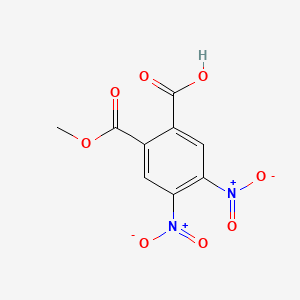
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
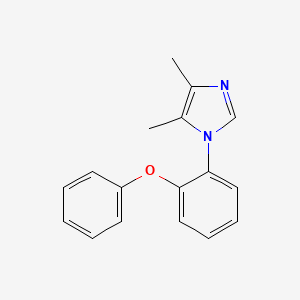
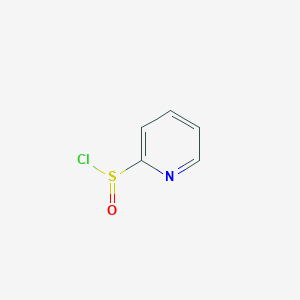
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
